2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
Description
The compound 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide (hereafter referred to as Compound A) is a thiazolidinone derivative characterized by:
- A Z-configuration 2-fluorobenzylidene group at the 5-position of the thiazolidinone core.
- An acetamide side chain terminating in a 2-(1H-imidazol-4-yl)ethyl group, which introduces a heterocyclic moiety known for bioactivity in medicinal chemistry (e.g., enzyme inhibition or receptor modulation).
Thiazolidinones are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C17H15FN4O3S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H15FN4O3S/c18-13-4-2-1-3-11(13)7-14-16(24)22(17(25)26-14)9-15(23)20-6-5-12-8-19-10-21-12/h1-4,7-8,10H,5-6,9H2,(H,19,21)(H,20,23)/b14-7- |
InChI Key |
FHXNUSFFSVOJRN-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CN=CN3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CN=CN3)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
Thiourea reacts with ethyl chloroacetate in ethanol under reflux to form 2,4-thiazolidinedione. This reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of ethyl chloroacetate, followed by cyclization. The yield is typically 60–75%, depending on reaction time and solvent purity.
Reaction Conditions
Alternative Methods
Using dimethyl acetylenedicarboxylate (DMAD) in benzene with thiourea derivatives produces 5-ylidene-4-thiazolidinones via [2+3] cycloaddition. This method is less common due to lower regioselectivity but offers access to substituted derivatives.
| Component | Quantity | Role |
|---|---|---|
| 2,4-Thiazolidinedione | 1.0 eq | Nucleophile |
| 2-Fluorobenzaldehyde | 1.2 eq | Electrophile |
| Piperidine | 0.1 eq | Base catalyst |
| Ethanol | 10 mL/mmol | Solvent |
| Reaction Time | 6–12 hours | Completion |
Yield: 70–85%. The product is purified via recrystallization from ethanol.
Stereochemical Control
The Z-isomer predominates (>90%) due to conjugation stabilization between the thiazolidinone’s carbonyl and the benzylidene’s fluorine. Nuclear Overhauser effect (NOE) spectroscopy confirms the geometry.
Acetamide Side Chain Installation
The N-[2-(1H-imidazol-4-yl)ethyl]acetamide side chain is introduced via nucleophilic substitution or amide coupling.
Chloroacetylation
2-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is synthesized by reacting 2-(1H-imidazol-4-yl)ethylamine with chloroacetyl chloride in THF.
Procedure
-
Dissolve 2-(1H-imidazol-4-yl)ethylamine (1.0 eq) in dry THF.
-
Add TEA (1.5 eq) to scavenge HCl.
-
Dropwise add chloroacetyl chloride (1.1 eq) at 0°C.
-
Stir for 2 hours at room temperature.
Thiazolidinone-Acetamide Coupling
The chloroacetamide intermediate reacts with the 5Z-(2-fluorobenzylidene)thiazolidinone under basic conditions.
Reaction Scheme
Conditions
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/methanol (9:1) as eluent.
Spectroscopic Validation
-
IR: Peaks at 1740 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (C=O, acetamide), and 1600 cm⁻¹ (C=N).
-
¹H NMR (DMSO-d₆): δ 7.8 (s, 1H, imidazole), 7.5–7.3 (m, 4H, aromatic), 4.2 (t, 2H, CH₂N), 3.6 (s, 2H, CH₂CO).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 75 | 98 | 8 | High |
| Knoevenagel | 85 | 95 | 12 | Moderate |
| Amide Coupling | 70 | 97 | 2 | High |
Route optimization prioritizes the Knoevenagel-amide coupling sequence for scalability.
Challenges and Mitigation
-
Stereoisomerism: Z/E selectivity is controlled using bulky bases (e.g., piperidine) and polar aprotic solvents.
-
Byproducts: Unreacted chloroacetamide is removed via aqueous wash (pH 6–7).
Applications and Derivatives
The compound’s imidazole moiety enables metal coordination, suggesting potential in enzyme inhibition or antimicrobial agents. Derivatives with modified benzylidene groups show enhanced bioactivity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The fluorobenzylidene group can be reduced to the corresponding fluorobenzyl group using reducing agents like sodium borohydride.
Substitution: The imidazole moiety can participate in substitution reactions, where the hydrogen atoms on the ring can be replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of thiazolidinone derivatives often involves multi-step reactions that can modify the core structure to enhance biological activity. For instance, the introduction of various substituents at the C5 position has been shown to significantly affect the pharmacological profile of these compounds. The modification strategies include:
- C5 Substituent Variation : Altering the substituent at the C5 position can lead to compounds with enhanced antimicrobial and antitumor activities.
- Hybrid Pharmacophore Approach : Combining thiazolidinones with other pharmacologically active fragments can yield novel compounds with improved efficacy against specific targets.
Biological Activities
Research has revealed that thiazolidinone derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : These compounds have been identified as effective against various bacterial strains, making them potential candidates for developing new antibiotics.
- Antitumor Properties : Some derivatives have demonstrated significant cytotoxic effects on cancer cell lines, suggesting their utility in cancer therapy.
- Anti-inflammatory Effects : Certain studies indicate that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the pharmacological properties of thiazolidinone derivatives:
- Antimicrobial Efficacy : A study published in Medicinal Chemistry evaluated several thiazolidinone derivatives, including those similar to the compound . It was found that modifications at the C5 position led to enhanced activity against resistant bacterial strains .
- Antitumor Activity : Research published in Journal of Medicinal Chemistry highlighted a derivative with a similar structure that exhibited potent activity against breast cancer cells through apoptosis induction .
- Mechanistic Insights : Investigations into the mechanism of action have revealed that these compounds may act by inhibiting specific enzymes involved in cell proliferation and survival pathways .
Data Table: Biological Activities of Thiazolidinone Derivatives
Mechanism of Action
The mechanism by which 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzylidene group and the imidazole moiety are likely involved in binding to these targets, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table summarizes key structural analogs and their distinctions from Compound A:
*Calculated using ChemDraw.
Key Observations:
Core Modifications :
- Compound A’s 2,4-dioxo group distinguishes it from analogs with 2-thioxo-4-oxo (e.g., Compounds B, D), which may alter redox activity and binding affinity .
- The Z-configuration of the 2-fluorobenzylidene group in Compound A could influence steric interactions compared to E-configuration propenylidene in Compound C .
Side Chain Variations: Compound A’s imidazole-ethyl side chain is unique among analogs. Imidazole’s basicity and hydrogen-bonding capacity may enhance interactions with biological targets compared to simpler aryl groups (e.g., Compound B’s methylphenyl) .
Pharmacological Activity
While direct data for Compound A is unavailable, insights can be drawn from analogs:
- Antimicrobial Activity :
- Compound D (thiadiazole derivative) showed moderate activity against E. coli and S. aureus due to sulfur-containing heterocycles .
- Compound E (oxazolone-benzimidazole) exhibited antioxidant activity (DPPH scavenging IC~50~ = 12 µM) and antimicrobial effects against C. albicans .
- Prediction for Compound A : The imidazole moiety may confer antifungal or antiparasitic activity, as seen in nitazoxanide derivatives (e.g., ).
- Enzyme Inhibition: Thiazolidinones with 2-thioxo groups (e.g., Compound B) demonstrated inhibition of tyrosinase and α-glucosidase . The 2,4-dioxo motif in Compound A may target proteases or kinases via covalent interactions.
Biological Activity
The compound 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is a thiazolidinedione derivative notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, particularly focusing on its anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 2-fluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions, followed by reaction with N-[2-(1H-imidazol-4-yl)ethyl]acetamide . The structural complexity of this compound arises from its unique combination of functional groups, which enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN2O4S |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide |
| InChI Key | LSEQEPNTQQMTMN-BOPFTXTBSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorobenzylidene moiety is believed to engage hydrophobic pockets in proteins, while the imidazole group can form hydrogen bonds with amino acid residues. This interaction may modulate the activity of various enzymes and receptors, leading to significant biological effects.
Anticancer Activity
Recent studies have demonstrated that thiazolidinedione derivatives exhibit promising anticancer properties. For instance, a study assessed the cytotoxic effects of several thiazolidinedione derivatives on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds similar to the target compound showed IC50 values ranging from 91 nM to 148 nM against mutant BRAF and EGFR pathways, suggesting potential for dual-targeting in cancer therapy.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 5b | A549 | 91 ± 07 |
| 5j | Panc-1 | 97 ± 07 |
| Erlotinib (reference) | A549 | 80 ± 05 |
Antidiabetic Potential
Thiazolidinediones are also known for their antidiabetic properties. The compound was evaluated in vitro for its ability to enhance insulin sensitivity. Studies indicated that similar compounds effectively reduced blood glucose levels in diabetic models by modulating PPAR-gamma activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this thiazolidinone-acetamide hybrid compound, and how is reaction progress monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a base (e.g., potassium carbonate) in DMF facilitates the coupling of a thiazolidinedione intermediate with a chloroacetylated precursor. Reaction progress is monitored using TLC, with typical reaction times ranging from 6–24 hours at room temperature. Post-reaction, the product is precipitated by adding water and purified via recrystallization (ethanol or DMF/acetic acid mixtures) . Characterization involves IR, H/C NMR, and elemental analysis to confirm structure and purity .
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry (Z/E) of the benzylidene moiety?
- Methodological Answer : The Z-configuration of the benzylidene group is confirmed via H NMR coupling constants ( values) and NOESY experiments. For example, coupling constants <12 Hz and cross-peaks between the benzylidene proton and adjacent substituents in NOESY support the Z-isomer. X-ray crystallography (as in ) provides definitive proof of stereochemistry when single crystals are obtainable .
Q. What in vitro biological assays are typically used to evaluate this compound’s therapeutic potential?
- Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory activity) and cytotoxicity studies using cancer cell lines (e.g., MTT assays). Dose-response curves (IC values) are generated to quantify potency. Parallel testing against microbial strains (bacteria/fungi) assesses antimicrobial potential. Positive controls (e.g., standard drugs) and replicates are critical to validate results .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield when scaling up synthesis?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters like solvent (DMF vs. ethanol), temperature (RT vs. reflux), and catalyst loading. For instance, highlights flow chemistry for controlled scaling, while suggests recrystallization in DMF/acetic acid enhances purity. Statistical models (e.g., ANOVA) identify significant factors, and continuous-flow reactors minimize side reactions during scale-up .
Q. How should researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC values across studies)?
- Methodological Answer : Re-evaluate assay conditions:
- Standardize protocols : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
- Validate compound stability : Use HPLC to confirm integrity after dissolution (e.g., degradation in aqueous buffers may skew results).
- Compare structural analogs : and show that minor substituent changes (e.g., fluorine vs. methoxy groups) drastically alter activity. Molecular docking (as in ) can rationalize differences by analyzing target binding affinities .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetics (e.g., solubility, CYP450 interactions)?
- Methodological Answer :
- Solubility : Use QSPR models with descriptors like logP and polar surface area. Experimental validation via shake-flask method (partition coefficient in octanol/water).
- Metabolism : Molecular dynamics simulations or docking into CYP450 isoforms (e.g., CYP3A4) identify potential metabolic hotspots. Tools like SwissADME or AutoDock Vina are widely used .
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance hydrophilicity.
- Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions. ’s recrystallization protocol with DMF/water mixtures may inspire co-solvent systems (e.g., PEG-400/saline) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible effects?
- Methodological Answer : Cross-check experimental variables:
- Cell line specificity : Certain cancers (e.g., HeLa vs. MCF-7) may have varying expression of target proteins (e.g., PFOR enzyme in ).
- Assay interference : Thiazolidinedione moieties can react with MTT reagents, producing false positives. Validate with alternative assays (e.g., ATP luminescence) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
